molecular formula C25H27N3O3S B2917466 (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1257548-92-7

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2917466
CAS No.: 1257548-92-7
M. Wt: 449.57
InChI Key: YTLJORIKWRWTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways are affected

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, often referred to as compound X, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes:

  • Thiazole moiety : Contributes to various biological activities.
  • Methoxy groups : Enhance lipophilicity and receptor binding.
  • Piperazine ring : Known for its role in neuropharmacology.

The molecular formula is C23_{23}H26_{26}N4_{4}O3_{3}, and its molecular weight is approximately 410.48 g/mol.

1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Research indicates that compounds similar to X may act as modulators of CFTR, which is crucial for chloride ion transport in epithelial cells. This modulation can help alleviate symptoms in cystic fibrosis patients by improving ion transport across cell membranes .

2. Antitumor Activity

Studies have suggested that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in compound X may enhance its activity against specific tumors by inducing apoptosis through the inhibition of anti-apoptotic proteins like Mcl-1 .

3. Neuropharmacological Effects

The piperazine component is associated with neuroactive properties, potentially affecting neurotransmitter systems. This suggests that compound X may possess anxiolytic or antidepressant effects, although further studies are needed to confirm these properties .

Biological Activity Data

Activity TypeIC50_{50} ValueReference
CFTR ModulationNot specified
Antitumor Activity< 1 µM
NeuropharmacologicalNot specified

Case Studies

  • Antitumor Efficacy : In a study involving various thiazole derivatives, compound X demonstrated significant cytotoxicity against A-431 and Jurkat cell lines, with IC50_{50} values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotection : Preliminary investigations into the neuroprotective effects of similar compounds have shown promise in models of neurodegenerative diseases, suggesting that compound X could be beneficial in treating conditions like Alzheimer's disease .
  • CFTR Modulation Studies : In vitro studies have shown that compounds with structural similarities to compound X can enhance CFTR function, providing a potential therapeutic avenue for cystic fibrosis treatment .

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-30-23-5-3-2-4-22(23)27-12-14-28(15-13-27)25(29)19-8-10-20(11-9-19)31-16-24-26-21(17-32-24)18-6-7-18/h2-5,8-11,17-18H,6-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJORIKWRWTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.